molecular formula C21H23N5O2 B2365864 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 946356-07-6

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B2365864
CAS No.: 946356-07-6
M. Wt: 377.448
InChI Key: UHWGCVMVIHVRPO-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Scientific Research Applications

Pyrimidine Derivatives Synthesis

Research on pyrimidine derivatives, including those similar to the chemical structure , has demonstrated their potential in various chemical reactions. For instance, studies have explored the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, leading to the synthesis of pyrimidine derivatives with potential applications in medicinal chemistry and materials science (Yamanaka, Niitsuma, & Sakamoto, 1979). These reactions highlight the versatility of pyrimidine compounds in synthesizing new chemical entities with potential utility in various fields.

Phototransformation Studies

The phototransformation of chemicals related to "1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea" in aqueous solutions has been investigated, showing that such compounds can undergo significant changes under light exposure. This research is relevant for understanding the environmental fate and stability of pyrimidine-based herbicides and pharmaceuticals (Choudhury & Dureja, 1996).

Antimicrobial Activity

Studies have also focused on the synthesis of novel pyrimidine derivatives and evaluating their antimicrobial efficacy. For example, new 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones synthesized from 2-amino-4-(1-naphthyl)-6-arylpyrimidines showed significant antimicrobial activity against several standard strains, suggesting the potential of such derivatives in developing new antimicrobial agents (Vijayaramalingam, Chandrasekaran, & Nagarajan, 2007).

Corrosion Inhibition

The use of pyrimidine and urea derivatives as corrosion inhibitors for metals in acidic environments has been explored. The corrosion inhibition performance of triazinyl urea derivatives for mild steel in 1 N HCl demonstrated the potential of these compounds in protecting metals from corrosion, highlighting their application in materials science and engineering (Mistry, Patel, Patel, & Jauhari, 2011).

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-4-28-20-13-19(22-15(3)23-20)24-16-8-10-17(11-9-16)25-21(27)26-18-7-5-6-14(2)12-18/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWGCVMVIHVRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.